Cas no 172670-07-4 (Phenol,2,6-dimethyl-4-[(1-phenyl-1H-pyrazol-3-yl)amino]-, 1-acetate)

Phenol,2,6-dimethyl-4-[(1-phenyl-1H-pyrazol-3-yl)amino]-, 1-acetate structure
172670-07-4 structure
Product name:Phenol,2,6-dimethyl-4-[(1-phenyl-1H-pyrazol-3-yl)amino]-, 1-acetate
CAS No:172670-07-4
MF:C19H19N3O2
MW:321.373064279556
CID:150817
PubChem ID:10358698

Phenol,2,6-dimethyl-4-[(1-phenyl-1H-pyrazol-3-yl)amino]-, 1-acetate Chemical and Physical Properties

Names and Identifiers

    • Phenol,2,6-dimethyl-4-[(1-phenyl-1H-pyrazol-3-yl)amino]-, 1-acetate
    • [2,6-dimethyl-4-[(1-phenylpyrazol-3-yl)amino]phenyl] acetate
    • 2-methyl-4-[(1-phenyl-1H-pyrazol-3-yl)amino]phenyl propanoate
    • FPL 64170XX
    • [2-methyl-4-[(1-phenylpyrazol-3-yl)amino]phenyl] propanoate
    • DTXSID00169368
    • 2,6-Dimethyl-4-((1-phenyl-1H-pyrazol-3-yl)amino)phenol acetate
    • 2,6-Dimethyl-4-(1-phenyl-1H-pyrazol-3-yl)aminophenyl acetate
    • CHEMBL4096888
    • Fpl-64170XX
    • SCHEMBL9120132
    • 172670-07-4
    • Phenol, 2,6-dimethyl-4-((1-phenyl-1H-pyrazol-3-yl)amino)-, acetate (ester)
    • Inchi: InChI=1S/C19H19N3O2/c1-13-11-16(12-14(2)19(13)24-15(3)23)20-18-9-10-22(21-18)17-7-5-4-6-8-17/h4-12H,1-3H3,(H,20,21)
    • InChI Key: XCQWBTDXTTYPDL-UHFFFAOYSA-N
    • SMILES: CC(OC1C(C)=CC(NC2C=CN(C3C=CC=CC=3)N=2)=CC=1C)=O

Computed Properties

  • Exact Mass: 321.14787
  • Monoisotopic Mass: 321.147727
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 413
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.2
  • XLogP3: 4.2

Experimental Properties

  • Density: 1.16
  • Boiling Point: 479.1°Cat760mmHg
  • Flash Point: 243.5°C
  • Refractive Index: 1.602
  • PSA: 56.15

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